molecular formula C8H9BN2O3 B7952348 (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid

(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid

Cat. No.: B7952348
M. Wt: 191.98 g/mol
InChI Key: ZKIYPPQACFLEDT-UHFFFAOYSA-N
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Description

(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . The reaction conditions often involve mild temperatures and the presence of a suitable base.

Industrial Production Methods: Industrial production methods for (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability . These methods utilize boron reagents and palladium catalysts under controlled conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Properties

IUPAC Name

(6-methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O3/c1-14-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIYPPQACFLEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=C(C=CC2=N1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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